1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide
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Overview
Description
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of a pyrrolidinium group attached to the androstane skeleton, which is a common structure in many steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the androstane skeleton, which can be derived from natural sources or synthesized from simpler organic compounds.
Functional Group Modification: The 3-oxo group is introduced through oxidation reactions, while the 17beta-hydroxy group is protected to prevent unwanted side reactions.
Pyrrolidinium Group Introduction: The pyrrolidinium group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the androstane skeleton.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The 17beta-hydroxy group can be oxidized to form a ketone.
Reduction: The 3-oxo group can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted pyrrolidinium derivatives.
Scientific Research Applications
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding steroid hormone action.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in hormone replacement therapy.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide involves its interaction with specific molecular targets and pathways:
Androgen Receptor: The compound binds to androgen receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It may inhibit enzymes involved in steroid metabolism, affecting the levels of other steroid hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide can be compared with other similar compounds, such as:
5alpha-Androstan-17beta-ol-3-one:
Epiandrosterone: A metabolite of dihydrotestosterone with a hydroxyl group at the 3-position instead of a keto group.
3beta-Androstanediol: An endogenous steroid hormone with hydroxyl groups at both the 3 and 17 positions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
10063-02-2 |
---|---|
Molecular Formula |
C24H40INO |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H40NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17,19-22H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI Key |
DOWLZUGHIHWKCK-IZMLDAJCSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C.[I-] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C.[I-] |
Origin of Product |
United States |
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